molecular formula C8H13N3O2 B1380352 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid CAS No. 1545779-06-3

5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1380352
CAS RN: 1545779-06-3
M. Wt: 183.21 g/mol
InChI Key: JHRWOZRHVYZOBZ-UHFFFAOYSA-N
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Description

“5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H13N3O2 . It has a molecular weight of 183.21 . It is in the form of an oil .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid”, often involves the reaction of 5-aminopyrazoles with bielectrophiles . A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been reported, which involves the preparation of pyrazole bromide from potassium tricyanomethanide in only two steps .


Molecular Structure Analysis

The InChI code for “5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid” is 1S/C8H13N3O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,9H2,1-3H3,(H,12,13) and the InChI key is JHRWOZRHVYZOBZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Aminopyrazoles, such as “5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH . These positions have been used to construct various fused heterocyclic rings .


Physical And Chemical Properties Analysis

The physical form of “5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid” is oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 183.21 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of diverse heterocyclic scaffolds, which are crucial in the development of new pharmaceuticals .

Pharmaceutical Industry Applications

This compound has been utilized in the pharmaceutical industry due to its structural similarity to biologically active compounds. It’s been involved in the synthesis of molecules that exhibit a range of biological activities, including antifungal, antibacterial, and as inhibitors of specific enzymes .

Agrochemical Research

In agrochemical research, derivatives of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid have been tested for their potential as herbicides and pesticides. The compound’s ability to inhibit certain enzymes makes it a candidate for controlling pests and weeds .

Development of Anticancer Agents

Components of the mitotic machinery have been targeted using derivatives of this compound in an attempt to develop novel anticancer agents. These include inhibitors for critical signaling kinases such as Aurora, PLK, and cyclin-dependent kinases (CDK) .

GABA Inhibitors

Some derivatives have been described as potent GABA inhibitors with selectivity towards insect versus mammalian receptors. This application is particularly relevant in the development of safer insecticides that are less harmful to non-target organisms .

Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonists

The compound has been used to create potent CRF-1 receptor antagonists. These antagonists have potential applications in treating stress-related disorders and are being explored for their therapeutic value .

NPY5 Antagonists

Derivatives of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid have been tested as NPY5 antagonists. These compounds could play a role in the management of obesity and related metabolic disorders by modulating appetite .

Binucleophile in Organic Synthesis

The compound acts as a binucleophile, enabling the formation of many heterocyclic products. This property is exploited in organic synthesis to create complex molecules with potential applications in various fields, including materials science .

Safety and Hazards

The safety information for “5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

5-Amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a derivative of the pyrazole class of compounds . Pyrazoles are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling . .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

Pyrazole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability .

Result of Action

Pyrazole derivatives have been shown to exert a variety of biological effects, including anti-inflammatory, anticancer, and neuroprotective effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . .

properties

IUPAC Name

5-amino-1-tert-butylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWOZRHVYZOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid

CAS RN

1545779-06-3
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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